Lychnostatin 2

Description

Contextualization within Natural Product Chemistry and Drug Discovery

Natural products have historically been a cornerstone of drug discovery, providing a rich source of complex and biologically active molecules. The chemical diversity found in nature is unparalleled by synthetic libraries, offering novel scaffolds for the development of new therapeutic agents. Compounds derived from plants, animals, and microorganisms continue to be a significant source of inspiration for medicinal chemistry and pharmacology. The investigation of these natural compounds is a critical aspect of the quest for treatments for a wide range of human diseases, including cancer.

Within this framework, the study of compounds like Lychnostatin 2 is of particular interest. As a member of the sesquiterpene lactone class, it belongs to a group of natural products known for their diverse biological activities. The exploration of such compounds contributes to our understanding of chemical ecology and provides potential leads for the development of new pharmaceuticals.

Discovery and Initial Characterization of this compound as a Germacranolide

This compound was first isolated from the South American plant Lychnophora antillana, a member of the Asteraceae family. nih.gov The discovery was the result of a bioassay-guided separation of a methanol (B129727) and dichloromethane (B109758) extract of the plant, which showed cytotoxic effects against the P388 lymphocytic leukemia cell line. nih.gov

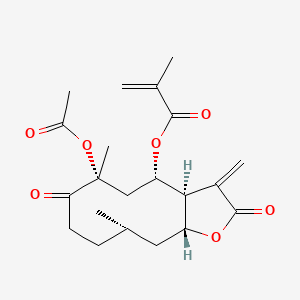

Initial structural investigations identified this compound as a new sesquiterpene lactone of the germacranolide type. acs.org Germacranolides are a specific class of sesquiterpene lactones characterized by a 10-membered carbocyclic ring. wikipedia.org The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques, including high-field nuclear magnetic resonance (NMR) and electron impact mass spectrometry. The definitive molecular structure was unequivocally confirmed by X-ray crystal structure determination. nih.govacs.org

Alongside this compound, another related compound, Lychnostatin 1, was also isolated from the same plant extract. Mass spectral data indicated that Lychnostatin 1 differs from this compound by the presence of an additional oxygen atom. acs.org Both compounds were identified as the major constituents responsible for the cytotoxic activity of the plant extract. acs.org

Table 1: Discovery and Properties of this compound

| Property | Description |

|---|---|

| Natural Source | Lychnophora antillana |

| Compound Class | Germacranolide Sesquiterpene Lactone |

| Method of Discovery | Bioassay-guided separation |

| Initial Biological Activity | Cytostatic against P388 lymphocytic leukemia cell line |

| Structure Elucidation | NMR, Mass Spectrometry, X-ray Crystallography |

Table 2: Related Compound

| Compound Name | Structural Relationship to this compound |

|---|---|

| Lychnostatin 1 | Differs by one additional oxygen atom |

This compound, a germacranolide sesquiterpene lactone, is a natural product isolated from the South American plant Lychnophora antillana. Its isolation and structural characterization have been key to understanding its chemical properties. The elucidation of its structure relied on a combination of extraction, purification, and advanced spectroscopic and crystallographic techniques.

Structure

3D Structure

Properties

CAS No. |

128700-84-5 |

|---|---|

Molecular Formula |

C21H28O7 |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

[(3aS,4S,6R,10S,11aR)-6-acetyloxy-6,10-dimethyl-3-methylidene-2,7-dioxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C21H28O7/c1-11(2)19(24)27-16-10-21(6,28-14(5)22)17(23)8-7-12(3)9-15-18(16)13(4)20(25)26-15/h12,15-16,18H,1,4,7-10H2,2-3,5-6H3/t12-,15+,16-,18-,21+/m0/s1 |

InChI Key |

HBRKQMNFEIZZOU-AGKHZPTMSA-N |

Isomeric SMILES |

C[C@H]1CCC(=O)[C@](C[C@@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C |

Canonical SMILES |

CC1CCC(=O)C(CC(C2C(C1)OC(=O)C2=C)OC(=O)C(=C)C)(C)OC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

128700-84-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lychnostatin 2 |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Lychnostatin 2

Extraction and Purification Procedures from Lychnophora antillana.

The isolation of Lychnostatin 2 begins with the extraction of plant material from Lychnophora antillana. A common approach involves using a mixture of dichloromethane (B109758) and methanol (B129727) (CH2Cl2/MeOH) to obtain an extract. This initial extraction is often guided by bioassays, such as testing against the P388 lymphocytic leukemia cell line, to track the compounds with desired biological activity during the separation process nih.gov.

Following the initial extraction, the crude extract undergoes separation procedures. These typically involve chromatographic techniques to isolate individual compounds from the complex mixture. While specific detailed purification steps for this compound are not extensively detailed in all available abstracts, the process generally involves multiple stages of chromatography to achieve sufficient purity for structural analysis. The bioassay guidance helps in selectively isolating the active components, including this compound nih.gov.

Advanced Spectroscopic and Crystallographic Approaches in this compound Structural Determination.

The structural determination of this compound has primarily utilized advanced spectroscopic methods, complemented by crystallographic analysis. Initial structural insights were gained through high-field (400 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy and Electron Impact Mass Spectrometry (EIMS) nih.gov.

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of atoms within a molecule anu.edu.aulibretexts.org. High-field NMR provides detailed information about the proton and carbon environments in this compound, allowing for the assignment of signals and the deduction of substructural units nih.govrsc.orgresearchgate.net. EIMS provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and identifying key functional groups nih.gov.

The structural elucidation was unequivocally completed by X-ray crystal structure determination nih.govdtic.mil. Single-crystal X-ray crystallography is considered a definitive method for determining the three-dimensional structure of crystalline compounds, providing precise details about bond lengths, bond angles, and absolute configuration northwestern.edu. For this compound, crystal structure analysis was performed on a needle-shaped crystal obtained from a solution of acetone (B3395972) and heptane (B126788) dtic.mil. The analysis indicated one molecule per asymmetric unit, corresponding to the P2₁2₁2₁ space group dtic.mil.

The combination of detailed NMR data, mass spectral information, and particularly the conclusive X-ray crystallographic analysis allowed for the complete and unambiguous determination of the structure of this compound nih.govdtic.mil.

Biosynthetic Pathways and Precursors of Lychnostatin 2

General Sesquiterpene Lactone Biosynthesis in Asteraceae.

Sesquiterpene lactones (STLs) are biosynthesized in plants from farnesyl pyrophosphate (FPP), a 15-carbon precursor icm.edu.plroyalsocietypublishing.orgmdpi.com. FPP is a product of the condensation of one molecule of dimethylallyl pyrophosphate (DMAPP) and two molecules of isopentenyl diphosphate (B83284) (IPP), a reaction catalyzed by farnesyl diphosphate synthase (FDS) icm.edu.plmdpi.com. IPP and DMAPP are the fundamental five-carbon building blocks for all terpenoids and are synthesized through two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway icm.edu.plroyalsocietypublishing.orgmdpi.com. The MVA pathway is localized in the cytosol, while the MEP pathway occurs in chloroplasts royalsocietypublishing.orgmdpi.com.

The initial step in STL biosynthesis involves the cyclization of FPP, catalyzed by sesquiterpene synthases (STPSs) mdpi.com. This cyclization often leads to the formation of a germacranolide structure, such as germacrene A, which serves as a primary precursor for many diverse STLs found in the Asteraceae family royalsocietypublishing.orgmdpi.comtaylorfrancis.com. Germacranolide biosynthesis typically begins with the conversion of FPP into germacrene A by germacrene A synthase (GAS) royalsocietypublishing.org. Subsequently, germacrene A undergoes a three-step oxidation process to form germacrenoic acid, catalyzed by germacrene A oxidase (GAO) royalsocietypublishing.org. Lactonization of germacrenoic acid, often mediated by cytochrome P450 enzymes, gives rise to various STLs with lactone rings at different positions royalsocietypublishing.org. For instance, the oxidation of germacrenoic acid by costunolide (B1669451) synthase (a CYP71BL subfamily enzyme) and subsequent spontaneous lactonization yields costunolide royalsocietypublishing.org. This reaction is conserved across many Asteraceae lineages royalsocietypublishing.org.

Proposed Biosynthetic Routes Specific to Lychnostatin 2.

This compound is a germacranolide medkoo.comhodoodo.com. While the precise, step-by-step biosynthetic route leading specifically to this compound has not been fully elucidated in the available literature, it is understood to follow the general pathway for germacranolide sesquiterpene lactones in Asteraceae, originating from FPP icm.edu.plroyalsocietypublishing.orgmdpi.comtaylorfrancis.com. The basic germacranolide skeleton undergoes further modifications, including oxidation, hydroxylation, and esterification, to yield the specific structure of this compound. The presence of an acetyl group and ketone functionalities in this compound suggests enzymatic steps involving acetylation and oxidation reactions occurring after the initial cyclization and lactonization of the germacrene precursor. medkoo.com.

Based on the general biosynthesis of germacranolides, a proposed route to this compound would involve:

Formation of FPP from IPP and DMAPP via the MVA and/or MEP pathways icm.edu.plroyalsocietypublishing.orgmdpi.com.

Cyclization of FPP to a germacrene intermediate, likely germacrene A, catalyzed by a sesquiterpene synthase royalsocietypublishing.orgmdpi.com.

Oxidation of the germacrene intermediate to the corresponding acid, such as germacrenoic acid royalsocietypublishing.org.

Lactonization to form the germacranolide ring structure royalsocietypublishing.orgmdpi.com.

Subsequent enzymatic modifications, including hydroxylations, oxidations (leading to ketone groups), and acetylation, at specific positions on the germacranolide skeleton to arrive at this compound medkoo.com.

Further research is required to identify the exact sequence of these post-lactonization modifications and the specific enzymes involved in the biosynthesis of this compound from its germacranolide precursor.

Putative Enzymatic Systems and Genetic Regulation Involved in this compound Formation.

The biosynthesis of sesquiterpene lactones, including this compound, is mediated by a suite of enzymes. Key enzymatic classes involved in the general STL pathway in Asteraceae include farnesyl diphosphate synthase (FDS), sesquiterpene synthases (STPSs), cytochrome P450 monooxygenases (CYPs), and oxidases icm.edu.plroyalsocietypublishing.orgmdpi.com. FDS catalyzes the formation of FPP icm.edu.plmdpi.com. STPSs are responsible for the initial cyclization of FPP to form various sesquiterpene skeletons, such as germacrene A royalsocietypublishing.orgmdpi.com. CYPs and oxidases are involved in subsequent modifications, including hydroxylations, epoxidations, and the formation of the lactone ring royalsocietypublishing.org. For germacranolides, germacrene A oxidase (GAO) is crucial for the oxidation of germacrene A to germacrenoic acid royalsocietypublishing.org. Enzymes like acyltransferases would likely be involved in the addition of the acetyl group observed in this compound medkoo.com.

The genetic regulation of STL biosynthesis in Asteraceae is complex and involves the coordinated expression of the genes encoding these biosynthetic enzymes icm.edu.pl. Transcription factors play a significant role in regulating the expression levels of these genes icm.edu.pl. While specific genes and transcription factors directly controlling this compound biosynthesis have not been explicitly identified in the provided search results, studies on other STLs in Asteraceae indicate that understanding the genetic background of these pathways is crucial for potential metabolic engineering efforts to enhance production icm.edu.pl. The spatial localization of STL biosynthesis within the plant, often in specialized secretory structures like glandular trichomes, also suggests tissue-specific gene expression and regulation royalsocietypublishing.orgmdpi.com.

Further research, potentially involving transcriptomics and genomics of Lychnophora antillana, would be necessary to pinpoint the specific enzymatic systems and the genetic regulatory networks that govern the formation of this compound.

Molecular and Cellular Biological Activities of Lychnostatin 2

In Vitro Cytostatic Activity and Specific Cell Line Responses.

Lychnostatin 2 has demonstrated in vitro cytostatic activity, meaning it can inhibit the growth and proliferation of cells. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.euresearchgate.netresearchgate.netnih.govmdpi.com This activity has been evaluated in various cell-based assays. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.euresearchgate.netmdpi.com

Activity against P388 Lymphocytic Leukemia Cells.

A key finding regarding the cytostatic activity of this compound is its effect on the P388 lymphocytic leukemia cell line. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.eu Bioassay-guided separation of extracts from Lychnophora antillana, using the P388 cell line, led to the isolation of Lychnostatin 1 and this compound. nih.govebi.ac.uk this compound exhibited significant cytotoxicity against P388 cells with an ED₅₀ of 0.19 µg/ml. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.eu This indicates that a relatively low concentration of this compound is effective in inhibiting the growth of these leukemia cells. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.eu

Here is a table summarizing the activity against P388 cells:

| Compound | Cell Line | Activity Type | ED₅₀ (µg/ml) |

| Lychnostatin 1 | P388 Lymphocytic Leukemia | Cytostatic | 2.0 |

| This compound | P388 Lymphocytic Leukemia | Cytostatic | 0.19 |

Investigation of Cellular Mechanisms Influenced by this compound.

While the potent cytostatic activity of this compound against P388 leukemia cells is established, detailed research into the specific cellular mechanisms it influences is ongoing or less extensively documented in the provided search results. nih.govmedchemexpress.commedchemexpress.commedchemexpress.eu However, general areas of investigation for compounds with cytostatic or antineoplastic activity include effects on cell proliferation, induction of apoptosis, modulation of gene expression, and interaction with intracellular signaling pathways. medchemexpress.comresearchgate.netresearchgate.netinvivochem.cnmedchemexpress.commedchemexpress.comnih.govchem-space.comnih.govcancer.caresearchgate.netnih.govnih.govwikipedia.orgelifesciences.org

Analysis of this compound Effects on Cell Proliferation Kinetics.

Compounds with cytostatic activity typically impact the kinetics of cell proliferation by slowing down or halting the cell cycle. medchemexpress.euresearchgate.net While the search results confirm this compound's cytotoxicity in P388 cells, which implies an effect on proliferation, specific detailed studies solely focused on the quantitative analysis of this compound's influence on cell proliferation kinetics (e.g., cell cycle phase distribution, doubling time) were not prominently featured in the provided snippets. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.eu The observed ED₅₀ value in P388 cells is a direct measure of its impact on cell viability and proliferation in that specific context. nih.govebi.ac.ukmedchemexpress.commedchemexpress.commedchemexpress.eu

Studies on this compound-Induced Apoptosis or Programmed Cell Death Pathways.

Induction of apoptosis (programmed cell death) is a common mechanism by which antineoplastic agents eliminate cancer cells. medchemexpress.cominvivochem.cnmedchemexpress.commedchemexpress.com Some search results broadly mention "Apoptosis" in the context of this compound or related research areas. medchemexpress.cominvivochem.cnmedchemexpress.commedchemexpress.com However, specific detailed studies directly investigating whether and how this compound induces apoptosis in target cells, or the specific programmed cell death pathways involved, were not detailed in the provided information. Research into this area would typically involve assays like Annexin V staining, caspase activation detection, or analysis of pro- and anti-apoptotic protein levels.

Modulation of Gene Expression Profiles by this compound.

Changes in gene expression profiles are fundamental to cellular responses to external stimuli, including the effects of bioactive compounds. nih.govnih.govwikipedia.orgelifesciences.org Modulating the expression of genes involved in cell cycle control, apoptosis, or signaling pathways can contribute to a compound's cytostatic or cytotoxic effects. While the search results discuss gene expression analysis in a broader context nih.govnih.govwikipedia.orgelifesciences.org, specific studies detailing how this compound modulates gene expression profiles were not found in the provided snippets. Such studies would typically involve techniques like microarray analysis or RNA sequencing to compare gene expression in cells treated with this compound versus untreated cells.

Identification and Validation of Molecular Targets for Lychnostatin 2

Methodological Approaches for Lychnostatin 2 Target Identification.

The identification of molecular targets for compounds such as this compound can employ a range of strategies, often categorized into experimental and computational methods. frontiersin.org Phenotypic screening, chemical proteomics, and bioinformatics-driven predictions are key approaches utilized in this process. frontiersin.orgnih.govbioplatforms.com

Affinity-Based Proteomic Strategies.

Affinity-based proteomic strategies are experimental methods used to identify proteins that directly bind to a small molecule compound. frontiersin.orgbiorxiv.org These techniques typically involve immobilizing the compound (or an analog) onto a solid support, creating an "affinity probe". frontiersin.org Cell lysates or protein mixtures are then incubated with the immobilized compound, allowing target proteins to bind. frontiersin.org Unbound proteins are washed away, and the bound proteins are eluted and identified, commonly using high-resolution mass spectrometry. frontiersin.org This approach is particularly useful for identifying direct protein targets by capturing non-covalent interactions. frontiersin.org Affinity-based methods can detect thousands of proteins and are suitable for analyzing complex biological samples like plasma. biorxiv.orgfrontiersin.org While offering high sensitivity and throughput, especially for low-abundance proteins, they are limited by the availability and specificity of affinity reagents and the size of the protein library being screened. biorxiv.orgfrontiersin.orgtechnologynetworks.com

Phenotypic Screening and Reverse Chemical Genetics Approaches.

Phenotypic screening involves testing libraries of compounds for their ability to induce a desired biological effect or phenotype in cells, tissues, or organisms, without prior knowledge of the molecular target. frontiersin.orgbio-rad.comrsc.org Once a bioactive compound is identified through phenotypic screening, reverse chemical genetics approaches are employed to deconvolute the mechanism of action and identify the specific molecular target(s) responsible for the observed phenotype. frontiersin.orgwikipedia.org This is analogous to classical genetic screens where a phenotype leads to the identification of a gene. wikipedia.org Techniques used in reverse chemical genetics following phenotypic screening can include affinity-based methods, 'omics' approaches (proteomics, transcriptomics), and functional genomic screens. nih.govbioplatforms.com Phenotypic screening can reveal previously unknown pathways involved in a disease. bio-rad.com

Computational and Bioinformatics-Driven Target Prediction.

Computational and bioinformatics approaches play an increasingly important role in predicting potential molecular targets for small molecules. escholarship.orgdev.toactamedica.org These methods leverage large biological datasets, including genomic, proteomic, transcriptomic, and existing drug-target interaction data, to infer potential interactions. dev.toaxxam.comnih.govpreprints.org Techniques include ligand-based methods (comparing the compound's structure to known ligands of targets), structure-based methods (docking the compound into protein binding sites), and machine learning models that learn patterns from known drug-target interactions. escholarship.orgdev.tobiorxiv.orgrjpbr.com AI and machine learning can analyze complex relationships within diverse data streams to illuminate novel therapeutic pathways. dev.toaxxam.com While computational methods can efficiently prioritize potential targets and reduce experimental workload, predictions require experimental validation. escholarship.orgdev.tofrontiersin.org Computational approaches can also be used to predict off-target interactions, which is important for understanding potential side effects. frontiersin.org

Functional Validation of Putative this compound Targets.

Once potential molecular targets for this compound have been identified, functional validation is necessary to confirm that these targets are indeed relevant to the compound's biological activity and to understand the nature of the interaction. wjbphs.comnih.gov This involves experimentally manipulating the putative target and observing the effect on the biological response to this compound. wjbphs.com

Gene Silencing (e.g., siRNA, CRISPR) and Overexpression Studies.

In Vitro Enzymatic and Receptor Binding Assays.

In vitro biochemical assays are crucial for validating direct interactions between this compound and its putative protein targets, particularly for enzymes and receptors. abyntek.comwuxibiology.comnih.govchelatec.commdpi.com Enzymatic assays measure the effect of this compound on the catalytic activity of a purified enzyme. abyntek.comwuxibiology.comnih.govmdpi.com If this compound inhibits or activates the enzyme's activity in a concentration-dependent manner, it supports the target validation. mdpi.com Receptor binding assays assess the ability of this compound to bind to a specific receptor. abyntek.comwuxibiology.comnih.govchelatec.com These assays can determine binding affinity (e.g., Kd) and can be performed using techniques like radioligand binding assays or competitive binding assays. chelatec.com These in vitro methods provide direct biochemical evidence of an interaction and can help characterize the potency and mechanism of the interaction. wuxibiology.comchelatec.commdpi.com

Therefore, it is not possible to generate a detailed section specifically focused on "5.2.3. Cell-Based Reporter Assays and High-Throughput Screening" for this compound with specific research findings and data tables based on the provided search results and the strict constraints of the prompt.

However, for informational completeness regarding the compound itself, the PubChem CID for this compound is provided below.

Structure Activity Relationship Sar Studies of Lychnostatin 2 and Analogs

Methodologies for Lychnostatin 2 SAR Elucidation.

Elucidating the Structure-Activity Relationship of a compound like this compound typically involves a combination of experimental and computational methodologies. A fundamental approach involves the synthesis or isolation of analogs and derivatives of the parent compound. These modified compounds are then subjected to rigorous biological testing to assess changes in activity compared to this compound.

Chemical synthesis plays a vital role in generating a library of analogs with specific structural variations. By systematically altering different parts of the this compound molecule, researchers can probe the impact of various functional groups, substituents, and stereochemistry on its biological activity. Techniques such as targeted synthesis allow for the creation of compounds with modifications at specific positions identified as potentially important for activity based on the parent structure and initial observations.

Following synthesis, biological evaluation is performed using relevant assay systems. In the case of this compound, given its reported antineoplastic activity, this would involve testing against cancer cell lines, such as the P388 lymphocytic leukemia cell line used in its initial characterization. Measuring parameters like half maximal effective concentration (ED50) or half maximal inhibitory concentration (IC50) provides quantitative data on the potency of each analog.

Computational methods are increasingly integrated into SAR studies. Techniques such as molecular docking can predict how this compound and its analogs might interact with potential biological targets, such as proteins or enzymes. Pharmacophore modeling aims to identify the essential steric and electronic features of a molecule required for optimal interaction with its target and thus for its biological activity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish mathematical relationships between structural descriptors and biological activity, allowing for the prediction of activity for un Mansynthesized compounds. The structural determination of Lychnostatin 1 and 2 using techniques like high field NMR, electron impact mass spectrometry, and crucially, X-ray crystal structure determinations, provides the precise three-dimensional information necessary for these computational approaches.

Identification of Key Pharmacophoric Elements and Structural Features Crucial for Biological Activity.

Based on the initial comparison of Lychnostatin 1 and this compound, the structural differences between these two germacranolides are the starting point for identifying features crucial for their differential cytostatic activity. This compound demonstrated higher potency against the P388 lymphocytic leukemia cell line compared to Lychnostatin 1. While detailed SAR studies systematically exploring the impact of specific functional group modifications on this compound's activity are not extensively detailed in the provided search results, the inherent structural differences between Lychnostatin 1 and 2 likely account for the observed difference in potency.

General principles of SAR suggest that certain structural motifs within sesquiterpene lactones are often associated with biological activity, including the presence of an alpha-methylene-gamma-lactone ring, which can act as a Michael acceptor and interact with biological nucleophiles. However, without specific studies on this compound derivatives, pinpointing the exact key pharmacophoric elements and crucial structural features responsible for its particular level of antineoplastic activity remains an area requiring further detailed investigation through targeted SAR studies.

Rational Design and Synthesis of this compound Derivatives for Enhanced Bioactivity or Selectivity.

The rational design and synthesis of this compound derivatives for enhanced bioactivity or selectivity would be guided by insights gained from comprehensive SAR studies. The observation that this compound is more potent than Lychnostatin 1 provides an initial basis for design, suggesting that the structural variations present in this compound are more favorable for its interaction with the biological target(s) responsible for cytostatic activity.

A rational design approach would involve:

Analyzing the structural differences between Lychnostatin 1 and 2 and hypothesizing which features in this compound contribute to its increased potency.

Designing and synthesizing a series of analogs where these hypothesized key features are systematically modified or enhanced. This could involve altering substituents, modifying the lactone ring, or exploring isosteric replacements.

Utilizing computational tools like molecular docking and pharmacophore modeling to predict the binding affinity and interactions of designed analogs with potential targets.

Synthesizing the most promising designed derivatives using established chemical synthesis techniques.

Evaluating the synthesized derivatives in relevant biological assays to determine their potency and selectivity.

Synthetic and Semi Synthetic Approaches to Lychnostatin 2

Challenges and Strategies in the Total Synthesis of Complex Germacranolides

The total synthesis of complex germacranolides like Lychnostatin 2 is a demanding endeavor in organic chemistry. Key challenges include the construction of the labile ten-membered ring, controlling the stereochemistry at multiple chiral centers, and selectively functionalizing the molecule in the presence of sensitive functionalities such as α-methylene-γ-butyrolactones and dienone moieties. nih.gov The inherent conformational flexibility of the ten-membered ring can lead to the formation of undesired isomers or side products during cyclization reactions.

Strategies developed to address these challenges often involve convergent approaches, assembling the complex structure from smaller, readily available building blocks. nih.gov Stereoselective transformations, such as asymmetric catalysis, chiral auxiliaries, and substrate control, are crucial for establishing the correct absolute and relative configurations of the stereocenters. mdpi.com Macrocyclization reactions, a critical step in forming the ten-membered ring, require careful optimization of reaction conditions, including concentration, temperature, and catalyst choice, to favor the desired intramolecular cyclization over intermolecular polymerization. nih.gov Protecting group strategies are also essential to shield sensitive functional groups during synthetic manipulations and to allow for their deprotection at appropriate stages.

Research in germacranolide synthesis has explored various methodologies, including Barbier allylation and Nozaki-Hiyama-Kishi (NHK) macrocyclization for constructing the ten-membered ring. nih.gov The stereochemical and oxidative diversity within the guaianolide subclass of sesquiterpenes, which shares structural features with germacranolides, highlights the complexity and the need for diverse synthetic strategies. nih.gov

Semisynthetic Modifications and Derivatization Studies of this compound

Semisynthesis involves the chemical modification of a natural product to create new derivatives with potentially altered or improved properties. researchgate.net This approach is particularly valuable for complex natural products like this compound, where a total synthesis might be lengthy or challenging. Semisynthetic modifications can be used to explore the structure-activity relationship of the compound, enhance its pharmacological properties, improve pharmacokinetics, or reduce toxicity. researchgate.net

While specific detailed studies on the semisynthetic modifications and derivatization of this compound were not extensively found in the search results, the general principles of semisynthesis applied to natural products are relevant. Chemical derivatization allows for the introduction of various functional groups onto the core structure. researchgate.net This can involve reactions at hydroxyl groups, carbonyls, or the exocyclic methylene (B1212753) group, common features in germacranolides. Studies on other natural products demonstrate that semisynthetic derivatives can exhibit enhanced selectivity and biological activity compared to the parent compound. researchgate.net

Development of Synthetic Precursors and Stereoselective Synthetic Methodologies

The development of efficient synthetic precursors and stereoselective methodologies is fundamental to achieving the total or semisynthesis of this compound. This involves designing synthetic routes that allow for the controlled assembly of the molecular framework with the correct stereochemistry at each step.

Key aspects include the selection of appropriate starting materials and reagents, the development of novel reactions or the adaptation of existing ones to the specific structural requirements of this compound, and the implementation of strategies to control diastereoselectivity and enantioselectivity. mdpi.commit.edu For instance, the stereoselective construction of 1,3-dienes, a common motif in many natural products including potentially in precursors to germacranolides, has been a focus of research, utilizing methods like cross-coupling reactions and stereospecific olefinations. mdpi.com

Future Perspectives in Lychnostatin 2 Research

Advancements in Elucidating Comprehensive Mechanisms of Action and Polypharmacology

The full spectrum of Lychnostatin 2's biological activity is yet to be fully elucidated. Initial studies have highlighted its notable antineoplastic properties. nih.gov A key area of future investigation will be to move beyond this initial observation to a comprehensive understanding of its mechanism of action.

A promising avenue of research lies in the exploration of this compound's potential polypharmacology. Like many other sesquiterpene lactones, it is plausible that this compound interacts with multiple cellular targets. A primary focus will likely be its influence on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a common target for this class of compounds known to play a crucial role in inflammation and cancer. Further research could also explore its impact on other key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

Identifying the specific molecular targets of this compound is a critical next step. Techniques such as affinity chromatography, chemical proteomics, and computational modeling will be instrumental in pinpointing its direct binding partners within the cell. Uncovering these targets will not only clarify its mechanism of action but also open up new possibilities for its therapeutic application.

Table 1: Reported In Vitro Activity of this compound

| Cell Line | Activity Metric | Value |

| P388 lymphocytic leukemia | ED50 | 0.19 µg/mL |

This table is interactive. You can sort and filter the data.

Potential for this compound as a Mechanistic Probe in Cellular Biology

The unique chemical structure and potent bioactivity of this compound position it as a valuable tool for dissecting complex cellular processes. As a mechanistic probe, it can be used to selectively perturb specific signaling pathways, allowing researchers to study the downstream consequences and unravel the intricate network of cellular communication.

The development of synthetic derivatives of this compound could further enhance its utility as a chemical probe. By modifying its structure, researchers can create analogues with altered target specificity or with tags for visualization and pull-down experiments. These tools would be invaluable for studying the dynamics of signaling pathways in real-time and for identifying novel components of these pathways.

Integration with Systems Biology and Advanced Omics Technologies for Holistic Understanding

To gain a truly comprehensive understanding of this compound's effects, future research will need to embrace a systems-level approach. The integration of advanced "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will be essential for capturing the global cellular response to this compound.

Transcriptomic analysis, for instance, can reveal the changes in gene expression that occur in cells upon treatment with this compound, providing insights into the affected signaling pathways and cellular processes. Proteomic studies can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional changes within the cell. Metabolomic profiling can shed light on the metabolic reprogramming induced by this compound.

By integrating these multi-omics datasets, researchers can construct detailed models of the cellular networks perturbed by this compound. This holistic approach will not only provide a deeper understanding of its mechanism of action but may also help in identifying biomarkers for predicting sensitivity to the compound and for monitoring its therapeutic effects. This integrated approach will be crucial for unlocking the full potential of this compound as both a therapeutic agent and a research tool.

Q & A

Q. What are the established methods for isolating Lychnostatin 2 from natural sources, and how do solvent systems influence purity?

this compound is typically isolated via sequential chromatographic purification. Initial extraction involves chloroform (CHCl₃) solvent systems, followed by silica gel column chromatography using gradients like CHCl₃-MeOH (44:1) to separate impurities. The choice of solvent polarity directly impacts yield and purity; for example, betulinic acid derivatives require methanol-chloroform mixtures for optimal solubility . Crystallization from acetone/hexane further refines purity, as evidenced by melting point analysis (228–230°C) and NMR validation .

Q. How is the molecular structure of this compound determined, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction (XRD) is the gold standard for structural determination. This compound crystallizes in the orthorhombic space group P2₁2₁2₁, with non-hydrogen atoms resolved via full-matrix least-squares refinement (residual indices R = 0.045, Rw = 0.044). Complementary techniques include:

Q. What spectroscopic and chromatographic protocols are recommended for characterizing this compound?

A multi-technique approach ensures reproducibility:

- HPLC-DAD : Monitors purity during isolation (λ = 254 nm).

- FT-IR : Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹).

- TLC : Uses silica gel GF₂₅₄ plates with CHCl₃-MeOH (9:1) for rapid purity checks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, dose ranges). Mitigation strategies include:

- Comparative meta-analysis : Normalize data using IC₅₀ values relative to positive controls (e.g., doxorubicin for antineoplastic activity).

- Dose-response replication : Validate findings across independent labs with standardized protocols .

- Structural analogs : Test Lychnostatin 1 to isolate activity contributions of specific substituents .

Q. What experimental design considerations are critical for optimizing this compound synthesis yield?

Key factors include:

- Solvent gradients : Adjust CHCl₃-MeOH ratios to balance polarity and elution efficiency.

- Temperature control : Crystallization at 4°C minimizes thermal degradation.

- Column material : Silica gel (230–400 mesh) improves resolution for triterpenoid separation . Yield optimization trials should report mass balances (e.g., 1.4 mg from 0.31 g crude extract) to benchmark scalability .

Q. How should researchers address challenges in replicating this compound’s reported spectral data?

Replication issues may stem from instrumental calibration or sample degradation. Best practices:

- Reference standards : Co-analyze with authenticated this compound samples.

- Deuterated solvents : Use CDCl₃ for NMR to avoid solvent peak interference.

- Data archiving : Share raw XRD files (e.g., .cif format) for independent validation .

Data Contradiction and Methodological Rigor

Q. What strategies validate the stereochemical configuration of this compound when XRD data is incomplete?

Combine computational modeling (e.g., density functional theory) with NOESY NMR to confirm spatial arrangements. For example, the cis-fused decalin ring in this compound is stabilized by hydrogen bonding between C-5-OH and adjacent carbonyl groups .

Q. How can researchers critically evaluate the purity of this compound in pharmacological studies?

Implement orthogonal assays:

- Elemental analysis : Verify C/H/N ratios within 0.3% of theoretical values.

- HPLC-MS : Detect trace impurities (<0.1%) using high-resolution Q-TOF instruments.

- Biological controls : Compare activity profiles against purified standards to exclude matrix effects .

Tables for Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.